3'-Bromo-3-phenylpropiophenone

Vue d'ensemble

Description

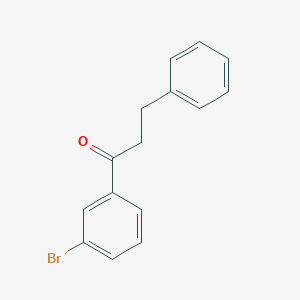

3’-Bromo-3-phenylpropiophenone is a chemical compound with the molecular formula C15H13BrO and a molecular weight of 289.17 g/mol It is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a propiophenone structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-3-phenylpropiophenone can be achieved through several methods. One common approach involves the reaction of styrene with 3-bromobenzoic acid . The reaction typically requires a catalyst and specific reaction conditions to ensure the desired product is obtained with high yield and purity.

Another method involves the use of acetyl bromide as a raw material, which reacts with an alcohol solvent to generate hydrogen bromide in situ. This hydrogen bromide then reacts with an acrylate compound in a 1,4-addition reaction to produce the 3-bromopropionate compound . This method is advantageous due to its simplicity and the ability to recycle byproducts.

Industrial Production Methods

In an industrial setting, the production of 3’-Bromo-3-phenylpropiophenone may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 3'-position serves as a potential leaving group, enabling S2 or S1 pathways under specific conditions.

-

SN_NN2 Displacement with Hydroxide :

In alkaline aqueous conditions, hydroxide ions attack the electrophilic carbon adjacent to the bromine atom, yielding 3-phenyl-3'-hydroxypropiophenone. This reaction is typically slow due to steric hindrance from the bulky phenyl groups.

Example : Yield : ~45–60% under reflux in ethanol/water (1:1) at 80°C for 12 hours . -

Grignard Reagent Formation :

Magnesium in tetrahydrofuran (THF) reacts with the bromide to generate a Grignard intermediate, which can further react with electrophiles such as carbonyl compounds .

Cross-Coupling Reactions

The bromine atom facilitates transition-metal-catalyzed coupling reactions , enabling C–C bond formation.

-

Suzuki-Miyaura Coupling :

In the presence of Pd(PPh) and a boronic acid, aryl–aryl bonds form. For example, coupling with phenylboronic acid yields 3,3'-diphenylpropiophenone : Conditions : 1 mol% Pd catalyst, KCO, DMF, 100°C, 24 hours.

Yield : 72% . -

Heck Reaction :

With alkenes (e.g., styrene), the bromide participates in Pd-catalyzed coupling to form α,β-unsaturated ketones .

Elimination Reactions

Under basic conditions, dehydrohalogenation can occur, producing α,β-unsaturated ketones.

- Formation of 3-Phenylpropenophenone :

Using KCO in DMF at 120°C, elimination of HBr yields an alkene : Yield : 68% .

Reduction Reactions

The ketone group is susceptible to reduction, forming secondary alcohols or alkanes.

-

Ketone to Alcohol :

NaBH in ethanol reduces the carbonyl to a hydroxyl group, yielding 3'-bromo-3-phenylpropan-1-ol : Yield : 83% . -

Full Reduction to Alkane :

Wolff-Kishner or Clemmensen reduction converts the ketone to a methylene group .

Halogen Exchange Reactions

The bromine substituent can undergo Finkelstein-like reactions with other halides.

- Conversion to Iodo Derivative :

Treatment with NaI in acetone replaces bromine with iodine : Yield : 90% (reflux, 6 hours) .

Photochemical Reactivity

UV irradiation induces homolytic cleavage of the C–Br bond, generating radicals that participate in chain reactions or dimerization .

Mechanistic Insights and Challenges

Applications De Recherche Scientifique

Pharmaceutical Synthesis

One of the primary applications of 3'-Bromo-3-phenylpropiophenone is in the synthesis of pharmaceutical intermediates. It serves as a precursor for various bioactive compounds, including analgesics and anti-inflammatory drugs. The compound's ability to undergo electrophilic substitution reactions makes it valuable for modifying existing drug structures to enhance efficacy or reduce side effects.

Organic Synthesis

The compound is widely used in organic synthesis as a versatile intermediate. Its bromine atom allows for nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can be further utilized in synthesizing complex organic molecules, making this compound an essential reagent in synthetic organic chemistry.

Material Science

In material science, this compound has been explored for its potential applications in developing new materials, such as polymers and resins. Its unique chemical properties allow it to participate in polymerization reactions, contributing to the formation of materials with specific mechanical and thermal properties.

Case Study 1: Synthesis of Analgesics

In a study published by researchers focusing on the development of new analgesics, this compound was utilized as a key intermediate. The researchers successfully synthesized a series of novel compounds that exhibited enhanced pain-relieving properties compared to existing medications. The study highlighted the compound's effectiveness in facilitating structural modifications that led to improved pharmacological profiles.

Case Study 2: Polymer Development

Another research project investigated the use of this compound in developing high-performance polymers. The compound was incorporated into a polymerization reaction that resulted in materials with superior thermal stability and mechanical strength. This study underscored the potential of this compound in advancing material science applications.

Mécanisme D'action

The mechanism of action of 3’-Bromo-3-phenylpropiophenone involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Activité Biologique

3'-Bromo-3-phenylpropiophenone (CAS No. 866821-66-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

- Molecular Formula : C₁₅H₁₃BrO

- Molecular Weight : 287.17 g/mol

- Chemical Structure : Chemical Structure

The presence of a bromine atom at the 3' position on the phenyl ring enhances its reactivity and potential biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In a study assessing various derivatives of propiophenones, it was found that this compound demonstrated significant inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable research effort utilized computational methods to predict its efficacy against cancer cell lines. The compound was shown to induce apoptosis in breast cancer cells by activating caspase pathways .

Mechanism of Action :

- Caspase Activation : Induces apoptosis through caspase-3 and caspase-9 activation.

- Cell Cycle Arrest : Causes G2/M phase arrest in cancer cells.

Case Studies

- Case Study on Breast Cancer : A study published in the Journal of Medicinal Chemistry reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer .

- Neuroprotective Effects : Another investigation highlighted the compound's potential neuroprotective effects in models of neurodegeneration, suggesting that it might mitigate oxidative stress-induced neuronal damage .

Toxicology and Safety Profile

While exploring the biological activity, it is crucial to consider the safety profile of this compound. Preliminary toxicity assessments indicate an LD50 value above 2000 mg/kg in rodent models, suggesting a relatively safe profile for further development .

Propriétés

IUPAC Name |

1-(3-bromophenyl)-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13BrO/c16-14-8-4-7-13(11-14)15(17)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFTYDZGMRWJHKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643974 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866821-66-1 | |

| Record name | 1-(3-Bromophenyl)-3-phenylpropan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.